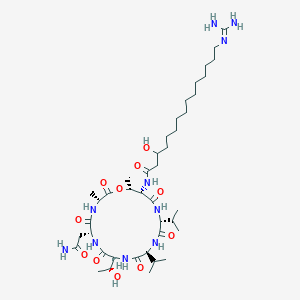

Fusaricidin A

Descripción

This compound has been reported in Paenibacillus polymyxa with data available.

a depsipeptide antibiotic from Bacillus polymyxa KT-8; structure given in first source

Propiedades

Fórmula molecular |

C41H74N10O11 |

|---|---|

Peso molecular |

883.1 g/mol |

Nombre IUPAC |

N-[(3R,6R,9R,12S,15R,18S,19R)-6-(2-amino-2-oxoethyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide |

InChI |

InChI=1S/C41H74N10O11/c1-22(2)31-36(57)49-32(23(3)4)37(58)51-33(25(6)52)38(59)47-28(21-29(42)54)35(56)46-24(5)40(61)62-26(7)34(39(60)50-31)48-30(55)20-27(53)18-16-14-12-10-8-9-11-13-15-17-19-45-41(43)44/h22-28,31-34,52-53H,8-21H2,1-7H3,(H2,42,54)(H,46,56)(H,47,59)(H,48,55)(H,49,57)(H,50,60)(H,51,58)(H4,43,44,45)/t24-,25-,26-,27?,28-,31-,32+,33-,34+/m1/s1 |

Clave InChI |

ZQMLIVBQFXSJNR-NVCIGDDDSA-N |

SMILES isomérico |

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)O1)C)CC(=O)N)[C@@H](C)O)C(C)C)C(C)C)NC(=O)CC(CCCCCCCCCCCCN=C(N)N)O |

SMILES canónico |

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C)CC(=O)N)C(C)O)C(C)C)C(C)C)NC(=O)CC(CCCCCCCCCCCCN=C(N)N)O |

Sinónimos |

fusaricidin A |

Origen del producto |

United States |

Foundational & Exploratory

A-Technical-Guide-to-the-Structural-Elucidation-of-Fusaricidin-A

-A-Comprehensive-Overview-for-Researchers-and-Drug-Development-Professionals

Fusaricidin A is a potent depsipeptide antibiotic first isolated from the culture broth of Paenibacillus polymyxa (formerly Bacillus polymyxa) KT-8, a bacterium found in the rhizosphere of garlic affected by Fusarium basal rot.[1][2] Its significant antifungal and antibacterial activity against Gram-positive bacteria has made it a subject of considerable interest in both agricultural and medicinal research.[2][3] This guide provides an in-depth technical overview of the methodologies employed to determine the complex structure of this compound, a cyclic hexadepsipeptide with a unique fatty acid side chain.

The structure of this compound was primarily determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) for amino acid analysis.[1][2] The molecule consists of a cyclic hexadepsipeptide core, cyclo-(L-Thr-D-Val-D-Phe-D-alloThr-D-Asn-L-Ala), which is ester-linked to a distinctive 15-guanidino-3-hydroxypentadecanoic acid (GHPD) side chain.[3]

Overall-Workflow-for-Structure-Elucidation

The elucidation of this compound's structure follows a systematic workflow. This process begins with the isolation of the compound from the bacterial culture, followed by a series of spectroscopic and chemical analyses to determine its molecular weight, elemental composition, amino acid sequence, and stereochemistry.

1.-Mass-Spectrometry-Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining sequence information through fragmentation analysis. Methods like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS have been instrumental.[2][4]

Experimental-Protocol:-MALDI-TOF-MS-Analysis

A typical protocol for analyzing fusaricidins using MALDI-TOF MS involves the following steps:

-

Sample-Preparation: The purified fusaricidin sample is mixed with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% aqueous acetonitrile/0.1% trifluoroacetic acid).

-

Spotting: A small volume (e.g., 1 µL) of the mixture is spotted onto a MALDI target plate and allowed to air-dry to facilitate co-crystallization.

-

Data-Acquisition: The target plate is inserted into the MALDI-TOF mass spectrometer. A pulsed UV laser (e.g., 355 nm) is used for desorption and ionization.[5]

-

Analysis: The time-of-flight of the generated ions is measured to determine their mass-to-charge ratio (m/z). For this compound, a prominent ion peak is observed at an m/z corresponding to its protonated form [M+H]⁺.[6]

-

Tandem-MS-(MS/MS): For sequencing, the precursor ion of interest (e.g., m/z 883.7 for this compound) is selected and subjected to fragmentation (e.g., using LIFT-TOF/TOF).[4][6] The resulting product ion spectrum, containing bₙ- and yₙ-ions, is analyzed to deduce the amino acid sequence.[4][7]

Data-Presentation:-Key-Mass-Fragments-of-Fusaricidin-A

Tandem MS analysis reveals a characteristic fragmentation pattern that allows for the sequencing of the peptide ring and the identification of the fatty acid side chain. A specific cleavage occurs in the GHPD side chain between the α- and β-carbon positions.[4][7]

| Ion Type | Fragment | Observed m/z (Da) |

| Precursor Ion | [M+H]⁺ | 883.7 |

| Fragment Ion | b₂ (Thr-Val) | 201.1 |

| Fragment Ion | b₃ (Thr-Val-Phe) | 348.2 |

| Fragment Ion | b₄ (Thr-Val-Phe-alloThr) | 449.3 |

| Fragment Ion | b₅ (Thr-Val-Phe-alloThr-Asn) | 563.3 |

| Fragment Ion | y₁ (Ala) | 90.1 |

| Fragment Ion | y₂ (Asn-Ala) | 204.1 |

| Fragment Ion | y₃ (alloThr-Asn-Ala) | 305.2 |

Note: The m/z values are representative and may vary slightly based on instrumentation and experimental conditions.

2.-NMR-Spectroscopy-Analysis

NMR spectroscopy provides the crucial data needed to piece together the precise connectivity of atoms within the molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) experiments are employed to establish the structure of each amino acid residue and the fatty acid chain, and to determine how they are linked.[1][2]

Experimental-Protocol:-2D-NMR-Spectroscopy

-

Sample-Preparation: A purified sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Data-Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A series of experiments are run:

-

¹H-NMR: To identify all proton signals and their multiplicities.

-

¹³C-NMR: To identify all carbon signals.

-

COSY-(Correlation-Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system (i.e., within a single amino acid residue).

-

HMQC/HSQC-(Heteronuclear-Single-Quantum-Coherence): To correlate directly bonded protons and carbons (¹H-¹³C).

-

HMBC-(Heteronuclear-Multiple-Bond-Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for linking different residues and establishing the peptide sequence.

-

Data-Presentation:-Representative-NMR-Data-for-Fusaricidin-A-Residues

The following table summarizes typical ¹H and ¹³C chemical shift values for the residues in this compound. These values are used to construct the spin systems for each component.

| Residue | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| L-Thr | NH | ~8.50 | - |

| α-CH | ~3.94 | ~59.5 | |

| β-CH | ~5.30 | ~72.1 | |

| γ-CH₃ | ~1.21 | ~20.3 | |

| D-Val | NH | ~8.25 | - |

| α-CH | ~4.10 | ~60.1 | |

| β-CH | ~2.15 | ~31.2 | |

| γ-CH₃ | ~0.95, ~0.98 | ~19.1, ~19.5 | |

| D-Phe | NH | ~8.52 | - |

| α-CH | ~4.60 | ~55.8 | |

| β-CH₂ | ~2.95, ~3.10 | ~37.5 | |

| Phenyl | ~7.20-7.35 | ~127-138 | |

| GHPD | C2-H₂ | ~2.40 | ~43.1 |

| C3-H | ~3.95 | ~68.2 | |

| C15-H₂ | ~3.15 | ~41.5 |

Note: Data is compiled and representative. Actual shifts depend on solvent and experimental conditions.

3.-Determination-of-Absolute-Configuration

After determining the amino acid sequence, the stereochemistry of each chiral center must be established. This is accomplished by chemical degradation followed by chiral analysis.

Experimental-Protocol:-Chiral-HPLC-Analysis

-

Acid-Hydrolysis: The purified this compound is completely hydrolyzed into its constituent amino acids and the fatty acid by heating in strong acid (e.g., 6N HCl at 110°C for 24 hours).

-

Derivatization: The amino acids in the hydrolysate are derivatized with a chiral reagent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to create diastereomers.

-

Chiral-HPLC: The derivatized amino acids are analyzed by reverse-phase HPLC. The retention times of the derivatized amino acids from the sample are compared to those of authentic D- and L-amino acid standards that have been derivatized in the same manner.

-

Configuration-Assignment: By comparing the retention times, the absolute configuration (D or L) of each amino acid in the original depsipeptide is unequivocally determined.[1][2]

This combination of advanced analytical techniques allows for the complete and unambiguous determination of the complex structure of this compound, providing a solid foundation for further research into its biosynthesis, mode of action, and potential therapeutic applications.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. This compound, a new depsipeptide antibiotic produced by Bacillus polymyxa KT-8. Taxonomy, fermentation, isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound [smolecule.com]

- 4. Characterization of Novel Fusaricidins Produced by Paenibacillus polymyxa-M1 Using MALDI-TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fusaricidins, Polymyxins and Volatiles Produced by Paenibacillus polymyxa Strains DSM 32871 and M1 [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Fusaricidin A: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaricidin A is a potent cyclic depsipeptide antibiotic produced by various strains of the bacterium Paenibacillus polymyxa. First isolated from Bacillus polymyxa KT-8, an organism found in the rhizosphere of garlic plants, it has garnered significant interest for its broad-spectrum antifungal and antibacterial activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, purification, and characterization, and a review of its biosynthesis and mechanism of action.

Physicochemical Properties

This compound is a cyclic hexadepsipeptide characterized by a unique 15-guanidino-3-hydroxypentadecanoic acid (GHPD) fatty acid side chain attached to the peptide backbone.[1][2] The peptide ring consists of six amino acid residues: L-Threonine, D-Valine, D-allo-Threonine, D-Valine, L-Isoleucine, and D-Alanine. Its appearance is typically a white to off-white powder, and it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Summary of Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₄₁H₇₄N₁₀O₁₁ | [2][3] |

| Molecular Weight | 883.1 g/mol | [2][3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO and methanol | |

| UV Absorption (in MeCN/H₂O/HCOOH) | λmax at 210 nm | [4] |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][4]

Mass Spectrometry (MS):

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful tool for the characterization of this compound and its analogs. Key fragmentation patterns observed in LIFT-TOF/TOF mass spectrometry include the cleavage of the GHPD fatty acid side chain, yielding characteristic fragment ions.

-

Precursor Ion [M+H]⁺: m/z 883.74[5]

-

Fragment 'a' (GHPD side chain): m/z 256.3[6]

-

Fragment 'b' (Cyclic peptide moiety): m/z 628.3[6]

Experimental Protocols

Production and Isolation of this compound

2.1.1. Fermentation Protocol

This compound can be produced by culturing Paenibacillus polymyxa in a suitable liquid medium.

-

Strain: Paenibacillus polymyxa (e.g., strain WLY78 or KT-8)

-

Medium: Katznelson–Lochhead (KL) broth is commonly used for the production of fusaricidins.[4]

-

Culture Conditions: Cultivate the strain at 30°C in KL broth with agitation.[4] Production of this compound typically peaks during the late-exponential phase of growth, often coinciding with sporulation.[2]

Workflow for this compound Production

Caption: General workflow for the production and purification of this compound.

2.1.2. Extraction Protocol

A common method for extracting this compound from the fermentation broth is liquid-liquid extraction using ethyl acetate.

-

After fermentation, mix the culture broth with an equal volume of ethyl acetate.

-

Shake the mixture vigorously in a separatory funnel for an extended period (e.g., 1 hour) to ensure efficient extraction.[7]

-

Allow the phases to separate. The organic (ethyl acetate) layer contains this compound.

-

Collect the organic phase and repeat the extraction process on the aqueous phase to maximize yield.

-

Combine the organic extracts and dry the solvent using a rotary evaporator to obtain the crude extract.[7]

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for the purification of this compound from the crude extract.

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV detector is required.

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm) is suitable for analytical and semi-preparative separations.[8]

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program: A typical gradient involves starting with a low percentage of Solvent B and gradually increasing the concentration to elute this compound. An example gradient is a linear increase from 40% to 90% Solvent B over 30 minutes.[8]

-

Flow Rate: A flow rate of 0.8 mL/min is commonly used for a 4.6 mm ID column.[8]

-

Detection: Monitor the elution at a wavelength of 210 nm.[4]

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound for further analysis.

Analytical Methods

2.3.1. NMR Spectroscopy Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of purified this compound in a suitable deuterated solvent. For ¹³C NMR, a higher concentration is recommended.

-

Solvent: Use a deuterated solvent such as CDCl₃ or DMSO-d₆. The choice of solvent can affect the chemical shifts.

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Tube and Cap: Use high-quality, clean NMR tubes and caps to avoid contamination.

2.3.2. MALDI-TOF Mass Spectrometry Protocol

-

Matrix Selection: α-Cyano-4-hydroxycinnamic acid (HCCA) is a commonly used matrix for peptides and lipopeptides like this compound.

-

Sample Preparation:

-

Prepare a saturated solution of the HCCA matrix in a solvent mixture such as 50% acetonitrile/0.1% trifluoroacetic acid in water.

-

Dissolve the purified this compound sample in the same solvent.

-

Mix the sample and matrix solutions on the MALDI target plate and allow the solvent to evaporate, co-crystallizing the sample with the matrix.

-

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters should be optimized for the mass range of this compound (around m/z 883).

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

This compound is synthesized by a multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS), encoded by the fusA gene cluster.[2][6] This enzymatic assembly line is composed of six modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain.[2] The biosynthesis involves the sequential condensation of the amino acid precursors, followed by cyclization and release of the final product.[2]

Simplified this compound Biosynthesis Pathway

Caption: A simplified representation of the non-ribosomal peptide synthetase (NRPS) pathway for this compound biosynthesis.

Mechanism of Action

The primary mode of action of this compound is the disruption of cell membranes.[2] It has been shown to form pores in the cytoplasmic membranes of susceptible fungi, leading to the leakage of essential cellular components and ultimately cell death.[2] Additionally, this compound can create pores in mitochondrial membranes, impairing their function.[2] This dual-action on both the plasma and mitochondrial membranes contributes to its potent antifungal activity.

Conclusion

This compound remains a promising lead compound in the development of new antifungal and antibacterial agents. Its unique structure and potent biological activity make it a subject of ongoing research. This technical guide provides a foundational understanding of its properties and the methodologies used for its study, serving as a valuable resource for researchers in the field. Further investigations into its structure-activity relationships and the development of synthetic analogs may lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

- 1. This compound, a new depsipeptide antibiotic produced by Bacillus polymyxa KT-8. Taxonomy, fermentation, isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound [smolecule.com]

- 3. This compound | C41H74N10O11 | CID 21581469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Fusaricidins, Polymyxins and Volatiles Produced by Paenibacillus polymyxa Strains DSM 32871 and M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A new member of the fusaricidin family – structure elucidation and synthesis of fusaricidin E - PMC [pmc.ncbi.nlm.nih.gov]

Fusaricidin A Producing Microorganisms in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaricidin A, a potent lipopeptide antibiotic, has garnered significant attention for its broad-spectrum antifungal and antibacterial activities. Primarily produced by soil-dwelling bacteria of the Paenibacillus genus, particularly Paenibacillus polymyxa, this complex of secondary metabolites holds considerable promise for applications in agriculture as a biocontrol agent and in medicine for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound-producing microorganisms in soil, detailing their isolation, identification, and the biosynthesis of this compound. Furthermore, it presents detailed experimental protocols, quantitative data on production, and visual representations of the key biological pathways involved.

Introduction to this compound

Fusaricidins are a family of cyclic lipodepsipeptides characterized by a conserved 15-guanidino-3-hydroxypentadecanoic acid (GHPD) fatty acid tail attached to a variable cyclic hexapeptide moiety.[1][2] This structural variability gives rise to a range of fusaricidin analogues (A, B, C, D, and others), each with potentially unique biological activities.[1][3][4] this compound is one of the most well-studied of these analogues.

The primary biological activity of this compound is its potent antifungal action, particularly against pathogenic fungi of the Fusarium genus.[5][6] Its mechanism of action involves the disruption of cytoplasmic membranes, leading to the leakage of cellular contents and the inhibition of spore germination.[1] This membrane-disrupting capability also extends to mitochondrial membranes, which can contribute to its toxicity at high concentrations.[7] Beyond direct antagonism, this compound can also induce systemic resistance in plants, enhancing their natural defense mechanisms against pathogens.[5][8]

This compound-Producing Microorganisms

The most prominent producers of fusaricidins are species within the genus Paenibacillus, with Paenibacillus polymyxa being the most frequently cited source.[2][9][10][11] These bacteria are commonly found in the rhizosphere, the soil region directly influenced by plant roots, where they can act as plant growth-promoting rhizobacteria (PGPR).[2] Strains of P. polymyxa have been isolated from the rhizosphere of various plants, including garlic, watermelon, and wheat.[3][7][10][12] Other Paenibacillus species, such as Paenibacillus kribbensis, have also been identified as fusaricidin producers.

Quantitative Production of this compound

The yield of this compound can vary significantly depending on the producing strain and the fermentation conditions. Optimization of culture media, including carbon and nitrogen sources, as well as metal ions, can dramatically enhance production. The following table summarizes reported fusaricidin production yields from various studies.

| Producing Microorganism | Fermentation Type | Medium | Key Optimization Factors | Fusaricidin Yield (mg/L) | Reference |

| Paenibacillus kribbensis CU01 | Batch | Modified M9 | Glucose (10 g/l), NH4Cl (1 g/l), FeSO4, MnCl2 | 581 | [10] |

| Paenibacillus kribbensis CU01 | Continuous | Modified M9 | Dilution rate of 0.075 h⁻¹ | 579 | [10] |

| Engineered Paenibacillus polymyxa WLY78 | Batch | Katznelson-Lochhead (KL) | Genetic modification of FusA synthetase | ~55 | [1][13] |

| Paenibacillus polymyxa SQR-21 | Batch | Tryptone Broth | Supplementation with 600 µM Lead (Pb²⁺) | 15-70% increase | [5] |

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is a complex process orchestrated by a large multi-gene locus known as the fus gene cluster.[9][14] This cluster contains the genes encoding the enzymatic machinery necessary for the synthesis of both the fatty acid and peptide components of the molecule.

The FusA Non-Ribosomal Peptide Synthetase (NRPS)

At the heart of fusaricidin biosynthesis is the FusA enzyme, a large, modular non-ribosomal peptide synthetase (NRPS).[6][11][15] NRPSs are enzymatic assembly lines that synthesize peptides without the use of ribosomes. The FusA synthetase is composed of six modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain.[6][11]

Each module contains several domains with specific functions:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate.

-

Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently binds the activated amino acid via a phosphopantetheine arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids on adjacent modules.

-

Epimerization (E) domain: In some modules, this domain converts an L-amino acid to its D-isomer.

-

Thioesterase (TE) domain: Located at the final module, this domain releases the completed peptide chain, often through cyclization.[11]

Regulatory Pathway: KinB-Spo0A-AbrB Signal Cascade

The production of fusaricidin is tightly regulated in Paenibacillus polymyxa. A key signaling pathway involved is the KinB-Spo0A-AbrB cascade, which links fusaricidin production to sporulation.[9][16]

-

KinB: A sensor histidine kinase that, upon receiving an unknown signal, autophosphorylates.

-

Spo0A: A transcriptional regulator that is activated via phosphorylation by KinB. Activated Spo0A~P then binds to the promoter of the abrB gene, repressing its transcription.[16]

-

AbrB: A transition state regulator that acts as a repressor of the fus gene cluster. By repressing abrB, Spo0A~P indirectly activates fusaricidin biosynthesis.[16]

Experimental Protocols

This section provides detailed methodologies for the isolation of fusaricidin-producing microorganisms from soil and the subsequent extraction, purification, and analysis of this compound.

Isolation and Screening of Fusaricidin-Producing Microorganisms

Protocol 5.1.1: Isolation from Soil

-

Sample Collection: Collect soil samples from the rhizosphere of healthy plants, particularly in areas where disease pressure from fungal pathogens is high.

-

Serial Dilution:

-

Suspend 1 gram of soil in 9 mL of sterile 0.9% saline solution to create a 10⁻¹ dilution.

-

Vortex thoroughly for 1 minute.

-

Perform a series of 10-fold dilutions by transferring 1 mL of the previous dilution into 9 mL of sterile saline, up to a dilution of 10⁻⁷.

-

-

Plating:

-

Spread 100 µL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto Nutrient Agar (NA) or Tryptic Soy Agar (TSA) plates.

-

Incubate the plates at 25-30°C for 2 to 8 days, monitoring for colony formation.

-

Protocol 5.1.2: Screening for Antifungal Activity

-

Primary Screening (Overlay Method):

-

Once bacterial colonies are visible on the isolation plates, overlay the plates with a soft agar (0.7% agar) seeded with a suspension of a target fungus (e.g., Fusarium oxysporum).

-

Incubate for a further 24-48 hours at 25°C.

-

Identify bacterial colonies that produce a clear zone of inhibition against the fungal lawn.

-

-

Secondary Screening:

-

Pick individual colonies showing antifungal activity and streak them onto fresh agar plates to obtain pure cultures.

-

Inoculate pure isolates into a suitable liquid medium, such as Katznelson-Lochhead (KL) broth.

-

After incubation, centrifuge the culture to obtain a cell-free supernatant.

-

Test the antifungal activity of the supernatant using an agar well diffusion assay against the target fungus.

-

Production and Purification of this compound

Protocol 5.2.1: Fermentation

-

Medium Preparation (Katznelson-Lochhead Broth):

-

Glucose: 10 g/L

-

Yeast Extract: 1 g/L

-

K₂HPO₄: 1 g/L

-

MgSO₄·7H₂O: 0.2 g/L

-

FeSO₄·7H₂O: 0.01 g/L

-

MnSO₄·H₂O: 0.01 g/L

-

Adjust pH to 7.0.

-

-

Inoculation and Incubation:

-

Inoculate a single colony of the Paenibacillus strain into a starter culture of KL broth and incubate overnight at 30°C with shaking (220 rpm).

-

Inoculate the production culture (e.g., 100 mL of KL broth in a 500 mL flask) with the starter culture.

-

Incubate at 30°C for 3 days with shaking (220 rpm).[13]

-

Protocol 5.2.2: Extraction

-

Centrifuge the fermentation broth to separate the supernatant and the cell pellet.

-

Supernatant Extraction:

-

Acidify the supernatant to pH 2-3 with HCl.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.

-

-

Cell Pellet Extraction:

-

Extract the cell pellet with methanol by vigorous shaking for 1 hour.

-

Centrifuge to remove cell debris and collect the methanol supernatant.

-

Evaporate the methanol to dryness.

-

-

Dissolve the dried extracts from both the supernatant and the pellet in a small volume of methanol for further purification.[13]

Protocol 5.2.3: Preparative HPLC Purification

-

Column: C18 reversed-phase column (e.g., 250 mm x 10.0 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient: A linear gradient from 40% B to 90% B over 30 minutes.

-

Flow Rate: 5 mL/min.

-

Detection: UV at 210 nm.

-

Collect fractions corresponding to the peaks and test their antifungal activity. Pool the active fractions containing this compound and evaporate the solvent.

Analysis and Identification

Protocol 5.3.1: UPLC-MS/MS Analysis

-

Column: C18 reversed-phase column (e.g., 10 cm x 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A typical gradient would be from 20% B to 80% B over a short run time (e.g., 8 minutes).

-

Flow Rate: 0.05 - 0.4 mL/min.

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for identification.

-

Precursor Ion for this compound: m/z 883.5 [M+H]⁺.

-

Product Ions: Monitor for characteristic fragments to confirm the identity.

-

Conclusion

This compound and its producing microorganisms, particularly Paenibacillus polymyxa, represent a valuable resource for the development of new antifungal agents. The methodologies outlined in this guide provide a framework for researchers to isolate and characterize these microorganisms from soil, optimize the production of this compound, and purify it for further investigation. The elucidation of the biosynthetic and regulatory pathways offers opportunities for genetic engineering to enhance yields and generate novel analogues with improved therapeutic potential. Further research into the ecological role of fusaricidins in the rhizosphere and their interactions with host plants will continue to unveil their full potential in sustainable agriculture and medicine.

References

- 1. A Rapid Method with UPLC for the Determination of Fusaric Acid in Fusarium Strains and Commercial Food and Feed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of Paenibacillus pinesoli sp. nov. from forest soil in Gyeonggi-Do, Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. Screening and Characterization of Soil Microbes Producing Antimicrobial Compounds in Makkah Province, Saudi Arabia – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isolation of a Paenibacillus sp. Strain and Structural Elucidation of Its Broad-Spectrum Lipopeptide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. eeescience.utoledo.edu [eeescience.utoledo.edu]

- 14. youtube.com [youtube.com]

- 15. This compound, a new depsipeptide antibiotic produced by Bacillus polymyxa KT-8. Taxonomy, fermentation, isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. devtoolsdaily.com [devtoolsdaily.com]

Fusaricidin A: A Technical Guide to its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaricidin A, a potent cyclic depsipeptide antibiotic produced by various strains of Paenibacillus polymyxa, has demonstrated significant broad-spectrum activity against a range of phytopathogenic fungi. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the antifungal action of this compound. The primary mode of action involves the disruption of fungal cell membrane integrity, leading to pore formation, cytoplasmic leakage, and subsequent cell death. Furthermore, this compound has been shown to impact mitochondrial function and potentially induce apoptotic-like pathways in fungal pathogens. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the proposed mechanisms and workflows to serve as a comprehensive resource for researchers in mycology and antifungal drug development.

Introduction

This compound is a member of the fusaricidin family of antibiotics, which are cyclic depsipeptides characterized by a conserved 15-guanidino-3-hydroxypentadecanoic acid (GHPD) lipid side chain attached to a hexapeptide ring.[1][2][3] First isolated from Bacillus polymyxa (now Paenibacillus polymyxa), this compound has garnered significant interest due to its potent antifungal properties, particularly against filamentous fungi of agricultural importance.[1][2] This guide delineates the current understanding of its mechanism of action, providing a technical foundation for further research and potential therapeutic applications.

Antifungal Spectrum and Efficacy

This compound exhibits a broad range of antifungal activity. The minimal inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

Table 1: Minimal Inhibitory Concentrations (MICs) of this compound against Various Fungal Pathogens

| Fungal Pathogen | MIC (µg/mL) | Reference |

| Fusarium oxysporum | 12.5 | [4] |

| Thanatephorus cucumeris | 25 | [4] |

| Rhizoctonia solani | 25 | [4] |

| Aspergillus spp. | 0.8 - 16 | [5] |

| Penicillium spp. | 0.8 - 16 | [5] |

| Saccharomyces cerevisiae | 0.8 - 16 | [5] |

| Leptosphaeria maculans | Not specified, but active | [5] |

| Phytophthora spp. | Not specified, but active | [5] |

Core Mechanism of Action: Membrane Disruption

The primary antifungal mechanism of this compound is the perturbation and disruption of the fungal cell membrane.[4][6] This action leads to a cascade of events culminating in cell death.

Pore Formation and Cytoplasmic Leakage

This compound, with its lipophilic fatty acid tail and cyclic peptide structure, is thought to insert into the fungal plasma membrane, leading to the formation of pores.[5][7] These pores, estimated to be around 750 Da in size in mitochondrial membranes, disrupt the selective permeability of the membrane.[5][7] This disruption results in the leakage of essential intracellular components, such as ions, nucleic acids, and proteins.[8][9] The loss of these vital molecules and the inability to maintain electrochemical gradients are catastrophic for the fungal cell.

The following diagram illustrates the proposed workflow for assessing membrane integrity and cytoplasmic leakage.

Workflow for assessing this compound-induced membrane damage.

Morphological Changes in Fungal Hyphae

Treatment with this compound induces significant morphological alterations in fungal hyphae. Microscopic examination reveals swelling, expansion, and eventual rupture of the hyphal tips.[8][9] This suggests that the growing regions of the fungus are particularly susceptible to the membrane-disrupting effects of the compound.

Secondary Mechanisms of Action

Beyond direct membrane damage, this compound appears to induce other cellular stress responses that contribute to its antifungal activity.

Mitochondrial Dysfunction

There is evidence to suggest that fusaricidin-type compounds can permeabilize the inner mitochondrial membrane in a membrane potential-dependent manner.[5][7] This leads to mitochondrial swelling, dissipation of the mitochondrial membrane potential (ΔΨm), and the release of cytochrome c.[5][7] The disruption of mitochondrial function would severely impair cellular respiration and ATP synthesis, further contributing to cell death.

The following diagram illustrates the proposed signaling pathway for this compound-induced mitochondrial dysfunction and apoptosis-like cell death.

Proposed mechanism of this compound-induced cell death.

Induction of Apoptosis-Like Cell Death

Several hallmarks of apoptosis have been observed in fungi treated with various antifungal agents, including the production of reactive oxygen species (ROS), activation of caspase-like proteases, and DNA fragmentation. While direct evidence for this compound-induced apoptosis is still emerging, its effects on mitochondria, a central player in apoptosis, suggest that it may trigger a programmed cell death pathway in fungal pathogens.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10][11][12]

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

-

Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Adjust the spore suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a hemocytometer.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well containing the this compound dilutions.

-

Include a positive control (inoculum without this compound) and a negative control (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

-

Membrane Integrity Assay (Propidium Iodide Staining)

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of membrane integrity.[1][8][13][14]

-

Treatment of Fungal Cells:

-

Treat fungal spores or mycelia with this compound at a predetermined concentration (e.g., MIC or 2x MIC) for a specified time. Include an untreated control.

-

-

Staining:

-

Harvest the fungal cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS containing PI (e.g., 1-5 µg/mL).

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Microscopy:

-

Wash the cells to remove excess PI.

-

Observe the cells using a fluorescence microscope with appropriate filters for PI (excitation ~535 nm, emission ~617 nm).

-

Cells with compromised membranes will exhibit red fluorescence.

-

Mitochondrial Membrane Potential Assay (JC-1 Staining)

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red.[4][5][7][15]

-

Treatment of Fungal Cells:

-

Treat fungal cells with this compound as described for the PI assay.

-

-

Staining:

-

Harvest and wash the cells.

-

Resuspend the cells in a buffer containing JC-1 (e.g., 1-10 µM).

-

Incubate at 37°C for 15-30 minutes.

-

-

Analysis:

-

Wash the cells to remove excess dye.

-

Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

Cytoplasmic Leakage Assay (Spectrophotometry)

The release of nucleic acids and proteins from damaged cells can be quantified by measuring the absorbance of the culture supernatant at 260 nm and 280 nm, respectively.[16][17]

-

Treatment and Supernatant Collection:

-

Treat a standardized fungal suspension with this compound over a time course.

-

At each time point, centrifuge the suspension to pellet the cells and collect the supernatant.

-

-

Spectrophotometric Measurement:

-

Measure the optical density (OD) of the supernatant at 260 nm and 280 nm using a UV-Vis spectrophotometer.

-

An increase in OD260 and OD280 over time in the treated samples compared to the control indicates leakage of nucleic acids and proteins.

-

Conclusion and Future Directions

This compound exerts its potent antifungal activity primarily through the disruption of fungal cell membrane integrity, leading to pore formation and cytoplasmic leakage. Additionally, it appears to induce mitochondrial dysfunction and may trigger apoptotic-like cell death pathways. The detailed mechanisms of these secondary effects, particularly the specific signaling cascades involved in the fungal response to this compound, warrant further investigation. There is currently no direct evidence to suggest that this compound's mechanism involves interaction with ergosterol, a common target for other antifungals. Future research, including molecular docking studies and analysis of fungal mutants in ergosterol biosynthesis pathways, could clarify this. A deeper understanding of the multifaceted mechanism of action of this compound will be crucial for its potential development as a novel antifungal agent in agriculture and medicine.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a new depsipeptide antibiotic produced by Bacillus polymyxa KT-8. Taxonomy, fermentation, isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 101.200.202.226 [101.200.202.226]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. abcam.com [abcam.com]

- 8. Flow Cytometry Analysis of Fungal Ploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Broth Microdilution Testing Parameters and Agar Diffusion Etest Procedure for Testing Susceptibilities of Aspergillus spp. to Caspofungin Acetate (MK-0991) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Propidium Iodide (PI) Staining Method [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. chem-agilent.com [chem-agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Engine of Antifungal Power: A Technical Guide to the Non-Ribosomal Peptide Synthetase (NRPS) in Fusaricidin A Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the non-ribosomal peptide synthetase (NRPS) responsible for the biosynthesis of Fusaricidin A, a potent antifungal lipopeptide produced by various strains of Paenibacillus polymyxa. Fusaricidins have garnered significant interest in the agricultural and pharmaceutical sectors for their broad-spectrum activity against pathogenic fungi.[1][2] Understanding the intricate molecular machinery of its synthesis is paramount for harnessing its full potential through biosynthetic engineering and the development of novel antifungal agents.

The Fusaricidin Biosynthetic Gene Cluster: A Coordinated Operon

The production of fusaricidins is orchestrated by a dedicated gene cluster, designated fus, which is organized as an operon.[3][4] In Paenibacillus polymyxa WLY78, this operon, named fusGFEDCBA, is responsible for the entire biosynthetic pathway.[3] The cornerstone of this cluster is the fusA gene, a massive open reading frame (ORF) of approximately 23.73 kb that encodes the central multi-modular NRPS enzyme, FusA.[3][5] The upstream genes, fusB through fusG, are primarily involved in the synthesis of the 15-guanidino-3-hydroxypentadecanoic acid (GHPD) lipid moiety that is characteristic of the fusaricidin family of lipopeptides.[4][5]

| Gene | Proposed Function in Fusaricidin Biosynthesis | Reference |

| fusA | Six-module non-ribosomal peptide synthetase (NRPS) for the cyclic hexapeptide core. | [3][5][6] |

| fusB-G | Synthesis of the 15-guanidino-3-hydroxypentadecanoic acid (GHPD) lipid side chain. | [4][5] |

The FusA NRPS: A Modular Assembly Line for Peptide Synthesis

The FusA enzyme is a classic example of a modular NRPS, functioning as a protein template that dictates the sequence and stereochemistry of the resulting peptide.[1][7] It is composed of six distinct modules, each responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[1][5][6] The modular organization of FusA is generally co-linear with the amino acid sequence of the fusaricidin peptide core.[7]

Domain Architecture of a FusA Module

Each module within FusA contains a conserved set of catalytic domains that carry out the sequential steps of non-ribosomal peptide synthesis.[1][8] The canonical domains include:

-

Adenylation (A) Domain: This domain is the "gatekeeper" of the module, responsible for recognizing and activating a specific amino acid substrate through an ATP-dependent process, forming an aminoacyl-adenylate intermediate.[9][10] The specificity of the A-domain dictates which amino acid is incorporated at that position in the peptide chain.[10][11]

-

Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then transferred to the T-domain, which covalently tethers the substrate via a 4'-phosphopantetheine (4'-PP) cofactor.[1][8] This flexible arm shuttles the growing peptide chain between the catalytic domains.

-

Condensation (C) Domain: This domain catalyzes the crucial peptide bond formation between the upstream, T-domain-bound peptide and the newly activated amino acid on the current module's T-domain.[9]

In addition to these core domains, some modules in FusA possess an Epimerization (E) Domain , which converts an L-amino acid to its D-isomer after it has been incorporated into the peptide chain.[6][7] The final module of FusA contains a Thioesterase (TE) Domain that is responsible for the cyclization and release of the mature lipopeptide from the enzyme.[1][8]

Module and Domain Organization of FusA

The FusA synthetase comprises six modules, with specific domains present in each to assemble the cyclic hexapeptide of this compound (Thr-D-Val-L-Phe-D-allo-Thr-L-Asn-D-Ala).[1][5][6]

| Module | Adenylation Domain Specificity | Other Key Domains | Corresponding Amino Acid in this compound |

| 1 | L-Thr | C, A, T | L-Thr |

| 2 | L-Val | C, A, T, E | D-Val |

| 3 | L-Phe/L-Tyr/L-Val/L-Ile/L-allo-Ile | C, A, T | L-Phe (or others, leading to analogs)[11] |

| 4 | L-Thr | C, A, T, E | D-allo-Thr |

| 5 | L-Asn | C, A, T, E | L-Asn |

| 6 | D-Ala | C, A, T, TE | D-Ala |

A notable feature of the sixth module is the direct activation of D-Alanine by its A-domain, which is a less common mechanism for incorporating D-amino acids in NRPS pathways, as most are incorporated via the action of an E-domain on an L-precursor.[6][12]

Regulation of Fusaricidin Biosynthesis: The KinB-Spo0A-AbrB Signaling Pathway

The expression of the fus operon is tightly regulated by a complex signaling network that links antibiotic production to sporulation.[3] In P. polymyxa WLY78, this pathway involves the sensor kinase KinB, the master regulator of sporulation Spo0A, and the transition state regulator AbrB.[3]

The signaling cascade operates as follows:

-

KinB Activation: Under specific environmental or cellular signals, the sensor kinase KinB (specifically the ortholog Kin4833 in strain WLY78) autophosphorylates.[3]

-

Spo0A Phosphorylation: The phosphate group is then transferred to the response regulator Spo0A.[3]

-

Repression of abrB: Phosphorylated Spo0A (Spo0A~P) acts as a transcriptional regulator, binding to the promoter of the abrB gene and repressing its transcription.[3]

-

De-repression of the fus Operon: AbrB is a repressor that directly binds to the promoter region of the fus operon, inhibiting its transcription.[3] When the concentration of AbrB decreases due to the repressive action of Spo0A~P, the fus promoter is de-repressed, leading to the transcription of the fus genes and subsequent production of fusaricidin.[3]

This regulatory mechanism ensures that fusaricidin production is coordinated with other cellular processes, such as sporulation, which are often triggered under conditions of nutrient limitation or stress.

Quantitative Data on Fusaricidin Production

Efforts to engineer the FusA NRPS have led to the creation of novel fusaricidin analogs with altered biological activities. Deletion of the sixth module of FusA in P. polymyxa WLY78 resulted in the production of a new compound, [ΔAla6] LI-F07a, with enhanced antifungal properties.

| Engineered Strain | Modification | Product | Fermentation Yield (mg/L) | Antifungal Activity Enhancement | Reference |

| P. polymyxa WLY78 ΔM6 | Deletion of the 6th module of FusA | [ΔAla6] LI-F07a | ~55 | 1-fold increase compared to LI-F07a | [1] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of the fusaricidin NRPS. These protocols are adapted from established procedures for Paenibacillus polymyxa and NRPS analysis.

Gene Knockout in Paenibacillus polymyxa (Adapted Protocol)

This protocol for targeted gene deletion in P. polymyxa is based on homologous recombination using a suicide plasmid.[3][11]

Workflow:

Methodology:

-

Construction of the Suicide Vector:

-

Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target gene (e.g., a specific module within fusA) from P. polymyxa genomic DNA using PCR.

-

Clone these flanking regions into a suicide vector (e.g., pGEM7Z-f+) on either side of an antibiotic resistance cassette (e.g., chloramphenicol or erythromycin). The suicide vector should be unable to replicate in P. polymyxa.

-

-

Transformation of E. coli:

-

Transform competent E. coli DH5α with the constructed suicide vector for plasmid amplification.

-

Isolate the plasmid DNA from E. coli using a standard miniprep or maxiprep kit.

-

-

Preparation of Competent P. polymyxa Cells:

-

Grow P. polymyxa in a suitable medium (e.g., Brain Heart Infusion medium) to the mid-logarithmic phase.

-

Prepare electrocompetent cells by washing the cell pellet multiple times with ice-cold sterile water and a final wash with 10% glycerol.

-

-

Transformation of P. polymyxa:

-

Electroporate the suicide plasmid into the competent P. polymyxa cells.

-

-

Selection of Mutants:

-

Plate the transformed cells on a selective medium containing the appropriate antibiotic. Only cells that have integrated the resistance cassette into their genome via homologous recombination will survive.

-

-

Verification of Gene Knockout:

-

Confirm the correct gene replacement event in the antibiotic-resistant colonies using PCR with primers flanking the target region.

-

Further verification can be performed by Southern blotting.

-

Analyze the culture supernatant of the mutant strain by HPLC and mass spectrometry to confirm the absence of the native fusaricidin and/or the presence of a modified product.

-

Heterologous Expression of the fus Gene Cluster

Heterologous expression of the fus gene cluster in a more genetically tractable host, such as Bacillus subtilis, can facilitate the study of its biosynthesis and the engineering of novel compounds.[1][2]

Methodology:

-

Cloning of the fus Gene Cluster:

-

Amplify the entire fus operon from the genomic DNA of P. polymyxa. Due to its large size, this may require the amplification of several overlapping fragments.

-

Assemble the fragments into a suitable E. coli-Bacillus shuttle vector under the control of an inducible or constitutive promoter.

-

-

Transformation of B. subtilis:

-

Transform the constructed plasmid into a competent B. subtilis strain (e.g., B. subtilis 168).

-

-

Expression and Analysis:

-

Induce the expression of the fus gene cluster if an inducible promoter is used.

-

Cultivate the recombinant B. subtilis strain and analyze the culture supernatant for the production of fusaricidins using HPLC and mass spectrometry.

-

Biochemical Assay for NRPS Adenylation Domain Activity

This continuous spectrophotometric assay measures the adenylation activity of an isolated A-domain by detecting the release of pyrophosphate (PPi).[6]

Principle: The A-domain activates its cognate amino acid in the presence of ATP, releasing PPi. The PPi is then cleaved to inorganic phosphate (Pi) by inorganic pyrophosphatase. The Pi is a substrate for purine nucleoside phosphorylase (PNP), which catalyzes the conversion of a chromogenic substrate, 7-methylthioguanosine (MesG), to 7-methylthioguanine, leading to an increase in absorbance at 360 nm.

Reagents:

-

2x Adenylation Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂

-

ATP solution

-

Amino acid substrate solution

-

Purified A-domain enzyme

-

Coupling enzymes: Inorganic pyrophosphatase and purine nucleoside phosphorylase

-

MesG substrate

Procedure:

-

Set up a reaction mixture in a microplate well containing the adenylation assay buffer, ATP, the amino acid to be tested, the coupling enzymes, and MesG.

-

Initiate the reaction by adding the purified A-domain.

-

Monitor the change in absorbance at 360 nm over time using a plate reader.

-

The rate of increase in absorbance is proportional to the A-domain activity. The substrate specificity can be determined by testing a panel of different amino acids.

Conclusion

The non-ribosomal peptide synthetase FusA is a remarkable molecular machine that exemplifies the elegance and complexity of microbial secondary metabolism. A thorough understanding of its structure, function, and regulation is crucial for the rational design of novel and more potent antifungal agents. The methodologies outlined in this guide provide a framework for the continued investigation and exploitation of the fusaricidin biosynthetic pathway, paving the way for significant advancements in both agricultural and clinical applications.

References

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. A Simplified Method for Gene Knockout and Direct Screening of Recombinant Clones for Application in Paenibacillus polymyxa | PLOS One [journals.plos.org]

- 4. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00064H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. biorxiv.org [biorxiv.org]

- 9. A Simplified Method for Gene Knockout and Direct Screening of Recombinant Clones for Application in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. its.caltech.edu [its.caltech.edu]

- 11. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to fus Gene Cluster Analysis for Fusaricidin Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of the fus gene cluster, a critical component in the biosynthesis of fusaricidin, a potent antifungal lipopeptide. Fusaricidins, produced by various species of Paenibacillus, particularly Paenibacillus polymyxa, have garnered significant interest in the pharmaceutical and agricultural sectors due to their broad-spectrum antifungal activity. Understanding and manipulating the fus gene cluster is paramount for optimizing fusaricidin production and developing novel antifungal agents.

The fus Gene Cluster: Architecture and Function

The biosynthesis of fusaricidins is orchestrated by a large non-ribosomal peptide synthetase (NRPS) gene cluster, designated as fus. This cluster is typically organized as an operon, fusGFEDCBA, and is responsible for the synthesis of both the cyclic peptide core and the lipid side chain of the fusaricidin molecule.

The core of the fus gene cluster is the fusA gene, which is the largest gene within the operon. It encodes the fusaricidin synthetase, a modular enzyme responsible for the assembly of the six amino acid residues that form the cyclic polypeptide backbone of fusaricidin. The other genes in the cluster, fusB through fusG, are primarily involved in the synthesis of the 15-guanidino-3-hydroxypentadecanoic acid (GHPD) lipid moiety, which is essential for the antifungal activity of fusaricidins. Mutation of any of these genes, with the exception of fusTE (a downstream gene not part of the main operon), has been shown to abolish or significantly reduce fusaricidin production and, consequently, the antifungal activity of the producing strain.[1][2]

Table 1: Genes of the fus Cluster and Their Putative Functions

| Gene | Encoded Protein | Putative Function |

| fusA | Fusaricidin Synthetase | Multi-modular NRPS responsible for cyclic hexapeptide synthesis. |

| fusB | Acyl-CoA Dehydrogenase | Involved in the biosynthesis of the fatty acid side chain. |

| fusC | Enoyl-CoA Hydratase/Isomerase | Involved in the biosynthesis of the fatty acid side chain. |

| fusD | 3-Hydroxyacyl-CoA Dehydrogenase | Involved in the biosynthesis of the fatty acid side chain. |

| fusE | 3-Ketoacyl-CoA Thiolase | Involved in the biosynthesis of the fatty acid side chain. |

| fusF | Acyl Carrier Protein | Involved in the biosynthesis of the fatty acid side chain. |

| fusG | Acyl-CoA Synthetase | Involved in the biosynthesis of the fatty acid side chain. |

Regulatory Network of Fusaricidin Biosynthesis

The expression of the fus gene cluster is tightly regulated by a complex signaling pathway, providing a key target for metabolic engineering to enhance fusaricidin production. A central regulatory cascade involves the proteins KinB, Spo0A, and AbrB.

In this pathway, KinB acts as a sensor kinase that phosphorylates the master regulator Spo0A. Phosphorylated Spo0A, in turn, negatively regulates the expression of the transition state regulator AbrB. AbrB functions as a repressor, directly binding to the promoter region of the fus operon and inhibiting its transcription. Therefore, conditions that lead to the activation of the KinB-Spo0A pathway result in the derepression of the fus gene cluster and an increase in fusaricidin synthesis.

References

The Ecological Role of Fusaricidin A in the Rhizosphere: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

The rhizosphere, the narrow zone of soil directly influenced by plant roots, is a dynamic ecosystem teeming with microbial life. Within this complex environment, the cyclic lipopeptide Fusaricidin A, primarily produced by the plant growth-promoting rhizobacterium (PGPR) Paenibacillus polymyxa, plays a pivotal ecological role. This technical guide provides an in-depth analysis of this compound's functions in the rhizosphere, focusing on its potent antimicrobial activities, its ability to induce systemic resistance in plants, and its influence on microbial community structures through the modulation of biofilm formation and root colonization. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

This compound is a member of the fusaricidin family of antibiotics, characterized by a cyclic hexadepsipeptide structure linked to a 15-guanidino-3-hydroxypentadecanoic acid (GHPD) side chain[1][2]. First isolated from the rhizosphere of garlic plants affected by Fusarium oxysporum, its discovery highlighted its potential as a natural antifungal agent[2][3]. Produced by various strains of Paenibacillus polymyxa, a bacterium known for its beneficial interactions with plants, this compound is a key mediator of this symbiotic relationship[4][5][6][7]. Its ecological significance stems from its multifaceted activities that contribute to plant health and disease suppression in the complex rhizosphere environment.

This guide will explore the core functions of this compound, presenting a detailed overview of its antimicrobial spectrum, its role in plant immunology, and its impact on microbial interactions. The provided data and protocols are intended to serve as a valuable resource for researchers investigating natural product-based biocontrol agents and novel therapeutic compounds.

Antimicrobial Activity of this compound

This compound exhibits a broad spectrum of antimicrobial activity, primarily targeting fungal phytopathogens and Gram-positive bacteria. Its mode of action often involves the disruption of cell membrane integrity, leading to cytoplasm leakage and cell death[4][7].

Antifungal Activity

This compound is particularly effective against a range of filamentous fungi, including several economically important plant pathogens. It inhibits both spore germination and hyphal growth[4][7]. The antifungal efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Antibacterial Activity

While its primary role in the rhizosphere appears to be antifungal, this compound also demonstrates activity against Gram-positive bacteria. Its antibacterial mechanism is also linked to membrane disruption[4].

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various microbial pathogens as reported in the literature.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Fusarium oxysporum | Fungus | 12.5 | [8] |

| Thanatephorus cucumeris | Fungus | 25 | [8] |

| Rhizoctonia solani | Fungus | 25 | [8] |

| Phytophthora capsici | Oomycete | 16 (ppm) | [9] |

| Erwinia carotovora var. carotovora | Gram-negative Bacteria | 6.25 | [8] |

| Bacillus subtilis | Gram-positive Bacteria | 6.25 | [8] |

Induction of Systemic Resistance in Plants

Beyond its direct antimicrobial effects, this compound plays a crucial role in protecting plants by activating their own defense mechanisms. This phenomenon, known as Induced Systemic Resistance (ISR), primes the entire plant for a more robust and rapid response to subsequent pathogen attacks[4][7][9].

The Salicylic Acid (SA) Dependent Pathway

Research has demonstrated that this compound can trigger ISR through the salicylic acid (SA) signaling pathway[4][7]. Application of this compound to plant roots leads to an accumulation of SA, a key plant defense hormone. This accumulation initiates a signaling cascade that results in the expression of pathogenesis-related (PR) genes, such as PR1, PR2, and PR3, in distal parts of the plant[4]. The protein NPR1 (Non-expressor of Pathogenesis-Related genes 1) is a key regulator in this pathway, acting as a co-activator of SA-responsive genes[4].

References

- 1. This compound, a new depsipeptide antibiotic produced by Bacillus polymyxa KT-8. Taxonomy, fermentation, isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of PCR-targeted mutagenesis to disrupt production of fusaricidin-type antifungal antibiotics in Paenibacillus polymyxa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound [smolecule.com]

- 4. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa [frontiersin.org]

- 6. Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antimicrobial Spectrum of Fusaricidin A Against Gram-positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the antimicrobial activity of Fusaricidin A, a cyclic lipopeptide antibiotic, with a specific focus on its efficacy against Gram-positive bacteria. It includes quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and regulatory pathways.

Introduction to this compound

This compound is a cyclic depsipeptide antibiotic produced by various strains of Paenibacillus polymyxa (formerly Bacillus polymyxa)[1][2]. It belongs to a larger family of related compounds known as fusaricidins, which are characterized by a cyclic hexadepsipeptide structure linked to a 15-guanidino-3-hydroxypentadecanoic acid (GHPD) fatty acid side chain[1][3]. These compounds have garnered significant interest due to their broad-spectrum antimicrobial activity, particularly against pathogenic fungi and Gram-positive bacteria[1][3][4]. The primary antibacterial mechanism involves interaction with and disruption of the cytoplasmic membrane, leading to pore formation and subsequent cell death[3].

Antimicrobial Spectrum and Potency

This compound and its analogues exhibit potent activity against a range of Gram-positive bacteria. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic required to inhibit visible bacterial growth.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Gram-positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | Not Specified | 6.25 | [4] |

| Bacillus subtilis | 168 | 1.713 | [5] |

| Staphylococcus aureus | FDA 209P | Strong Activity | [5] |

| Staphylococcus aureus | Not Specified | Strong Activity | [5] |

| Micrococcus luteus | IFO 3333 | Strong Activity* | [5] |

| Various Gram-positive bacteria | (Micrococcus, Staphylococcus, Bacillus) | 0.8 - 16 | [6] |

Note: Specific MIC values were not provided in the cited source, but the activity was described as "strong." It is important to note that this compound shows marginal to no activity against Gram-negative bacteria[4][5].

Mechanism of Action

The primary mode of action of fusaricidins against Gram-positive bacteria is the disruption of cell membrane integrity. The lipophilic fatty acid tail facilitates insertion into the bacterial cytoplasmic membrane, while the cyclic peptide head forms pores or ion channels. This leads to depolarization of the membrane, leakage of essential ions and metabolites, and ultimately, cell death.

Caption: Proposed Mechanism of Action of this compound.

Experimental Protocols

This section details the standard methodologies used to evaluate the antimicrobial properties of this compound.

4.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard), this compound stock solution, and a positive control antibiotic.

-

Protocol:

-

Prepare serial two-fold dilutions of this compound in the growth medium directly in the wells of a 96-well plate.

-

Prepare a bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Include a positive control well (bacteria with no antibiotic) and a negative control well (medium only).

-

Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.

-

4.2. Bacterial Biofilm Inhibition Assay

This method quantifies the ability of a compound to prevent the formation of biofilms.

-

Materials: 96-well flat-bottomed microtiter plates, Tryptic Soy Broth (TSB) or other suitable medium, bacterial inoculum, this compound, 0.1% crystal violet solution, and 30% acetic acid.

-

Protocol:

-

Add bacterial inoculum and various sub-MIC concentrations of this compound to the wells of a microtiter plate. Include a control well with no compound.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.

-

After incubation, discard the planktonic (free-floating) cells by gently washing the wells with phosphate-buffered saline (PBS).

-

Fix the remaining biofilms with methanol for 15 minutes.

-

Stain the biofilms with a 0.1% crystal violet solution for 15-20 minutes.

-

Wash away the excess stain with water and allow the plate to air dry.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. A reduction in absorbance indicates biofilm inhibition.

-

4.3. Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells, providing an indication of cytotoxicity.

-

Materials: Mammalian cell line (e.g., porcine kidney epithelial cells or murine fibroblasts), cell culture medium (e.g., DMEM), 96-well plates, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Protocol:

-

Seed mammalian cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

After incubation, add MTT solution to each well. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Incubate for 2-4 hours to allow for formazan formation.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm. A decrease in absorbance compared to untreated cells indicates a reduction in cell viability and thus, cytotoxicity.

-

Caption: General Experimental Workflow for Antimicrobial Evaluation.

Regulatory Pathway for Fusaricidin Biosynthesis

The production of fusaricidins in Paenibacillus polymyxa is a tightly regulated process. A key signaling pathway involves the proteins KinB, Spo0A, and AbrB. This pathway links the antibiotic production with the bacterial sporulation process.

The sensor kinase KinB phosphorylates the master regulator Spo0A. Activated Spo0AP then represses the transcription of the abrB gene. AbrB is a transition state regulator that normally acts as a repressor for the fusaricidin biosynthesis (fus) gene cluster. Therefore, the repression of abrB by Spo0AP leads to the de-repression of the fus operon, allowing for the synthesis of fusaricidin.[7]

Caption: KinB-Spo0A-AbrB Signaling Pathway for Fusaricidin Production.

Conclusion

This compound is a potent antimicrobial agent with a significant spectrum of activity against Gram-positive bacteria. Its mechanism of action, centered on membrane disruption, makes it an interesting candidate for further drug development. The methodologies outlined in this guide provide a framework for the consistent and comprehensive evaluation of its antibacterial efficacy, biofilm inhibition properties, and cytotoxic profile. Understanding the regulatory pathways governing its biosynthesis may also open avenues for yield optimization and the generation of novel analogues through synthetic biology approaches.

References

- 1. This compound, a new depsipeptide antibiotic produced by Bacillus polymyxa KT-8. Taxonomy, fermentation, isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of the Mechanism of Action of Fusaricidin on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fusaricidin-Type Compounds Create Pores in Mitochondrial and Plasma Membranes of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

Fusaricidin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaricidin A, a potent cyclic depsipeptide antibiotic produced by various strains of Paenibacillus polymyxa, has garnered significant attention for its broad-spectrum antifungal and antibacterial activities. This document provides an in-depth technical overview of this compound, encompassing its physicochemical properties, biosynthesis, and mechanism of action. Detailed experimental protocols for its production, isolation, characterization, and bioactivity assessment are presented to facilitate further research and development. Furthermore, key signaling pathways regulating its biosynthesis are illustrated to provide a comprehensive understanding of its molecular biology.

Physicochemical Properties of this compound

This compound is a hexadepsipeptide characterized by a unique 15-guanidino-3-hydroxypentadecanoic acid side chain.[1][2] Its molecular structure and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C41H74N10O11 | [1][3] |

| Molecular Weight | 883.1 g/mol | [1] |

| IUPAC Name | N-[(3R,6R,9R,12S,15R,18S,19R)-6-(2-amino-2-oxoethyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide | [1][3] |

| Structure | Cyclic hexadepsipeptide | [1][4] |

| Amino Acid Composition | Contains L-threonine, D-valine, D-allo-threonine, D-valine, L-isoleucine, and D-alanine | [1] |

| Source Organism | Paenibacillus polymyxa (formerly Bacillus polymyxa) | [1][5] |

Biosynthesis and Regulation

The biosynthesis of this compound is a complex process mediated by a non-ribosomal peptide synthetase (NRPS) encoded by the fusA gene.[4] This large enzyme consists of six modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain.

This compound Biosynthesis Workflow

The biosynthesis of fusaricidin by the FusA synthetase follows a modular assembly line logic. Each module performs a series of enzymatic reactions to add one amino acid to the growing peptide chain.

Regulatory Signaling Pathway

The production of fusaricidin in P. polymyxa is intricately linked to sporulation and is regulated by a KinB-Spo0A-AbrB signaling pathway.[5][6]

References

- 1. This compound, a new depsipeptide antibiotic produced by Bacillus polymyxa KT-8. Taxonomy, fermentation, isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]